

Physical and chemical characteristics of Ethyl 2-hydroxy-2-methylbut-3-enoate

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Compound of Interest

Compound Name: Ethyl 2-hydroxy-2-methylbut-3-enoate

Cat. No.: B581040

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Ethyl 2-hydroxy-2-methylbut-3-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Ethyl 2-hydroxy-2-methylbut-3-enoate** (CAS No. 50471-46-0). Due to the limited availability of experimentally determined data for this specific compound, this document combines computational data with general principles of reactivity and analysis for α -hydroxy vinyl esters. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and providing a framework for future experimental investigation. This guide includes a summary of computed physicochemical properties, a discussion of expected chemical reactivity, and a proposed experimental workflow for its synthesis and characterization.

Introduction

Ethyl 2-hydroxy-2-methylbut-3-enoate is a vinylic α -hydroxy ester. This class of compounds is of interest in organic synthesis due to the presence of multiple functional groups: an ester, a tertiary alcohol, and a vinyl group. These functionalities offer a range of potential chemical

transformations, making them valuable building blocks for more complex molecules, including pharmaceutical intermediates. This guide aims to consolidate the available information on **Ethyl 2-hydroxy-2-methylbut-3-enoate** and to provide a basis for its further study and application.

Physicochemical Characteristics

Experimental data on the physical properties of **Ethyl 2-hydroxy-2-methylbut-3-enoate** is not readily available in the current literature. The following table summarizes the computed physicochemical properties for the compound with the CAS number 50471-46-0.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	Guidechem [1]
Molecular Weight	144.17 g/mol	Guidechem [1]
Exact Mass	144.078644241 u	Guidechem [1]
Topological Polar Surface Area	46.5 Å ²	Guidechem [1]
Hydrogen Bond Donor Count	1	Guidechem [1]
Hydrogen Bond Acceptor Count	3	Guidechem [1]
Rotatable Bond Count	4	Guidechem [1]
Complexity	142	Guidechem [1]
XLogP3-AA	0.9	Guidechem [1]

Chemical Characteristics

Reactivity

The chemical reactivity of **Ethyl 2-hydroxy-2-methylbut-3-enoate** is dictated by its functional groups: the ester, the tertiary hydroxyl group, and the vinyl group.

- **Ester Group:** The ester functionality can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxy-2-methylbut-3-enoic acid and ethanol. It can also undergo

transesterification in the presence of an alcohol and a suitable catalyst.

- **Tertiary Hydroxyl Group:** The tertiary alcohol can be a site for dehydration reactions, potentially leading to the formation of a conjugated diene system. It can also be protected using various protecting groups if reactions at other sites are desired.
- **Vinyl Group:** The vinyl group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization reactions. The presence of the adjacent hydroxyl and ester groups may influence the regioselectivity and stereoselectivity of these reactions.

Stability and Storage

Specific stability data for **Ethyl 2-hydroxy-2-methylbut-3-enoate** is not available. However, compounds with similar functionalities should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation. Due to the vinyl group, polymerization upon exposure to light or heat may be a concern, and the addition of a stabilizer might be necessary for long-term storage.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **Ethyl 2-hydroxy-2-methylbut-3-enoate** are not currently available in the public domain. However, a general synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthesis

A plausible synthetic route to **Ethyl 2-hydroxy-2-methylbut-3-enoate** involves the reaction of an appropriate organometallic reagent with an α -ketoester. For instance, the reaction of vinylmagnesium bromide with ethyl pyruvate would yield the target molecule.

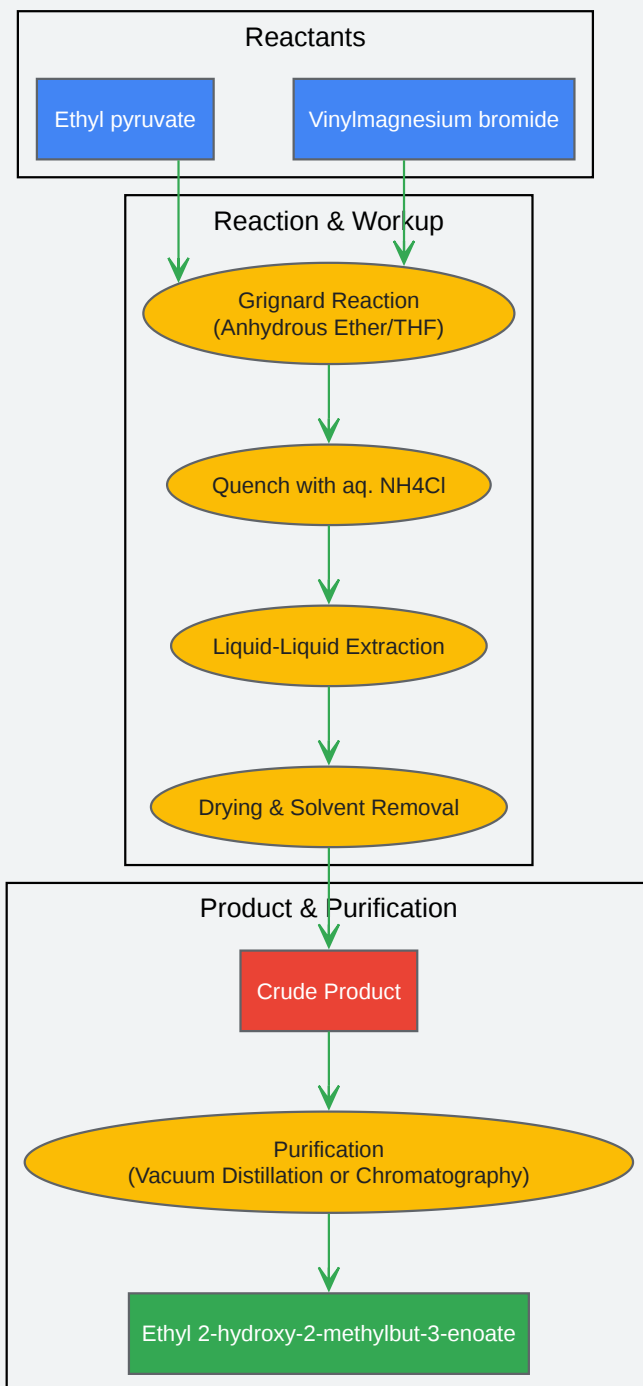
Reaction:

- **Reactants:** Ethyl pyruvate and vinylmagnesium bromide.
- **Solvent:** Anhydrous diethyl ether or tetrahydrofuran (THF).

- Procedure:
 - Ethyl pyruvate is dissolved in the anhydrous solvent and cooled in an ice bath.
 - A solution of vinylmagnesium bromide is added dropwise to the cooled solution of ethyl pyruvate with constant stirring.
 - The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The organic layer is separated, and the aqueous layer is extracted with the solvent.
 - The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Proposed Synthesis of Ethyl 2-hydroxy-2-methylbut-3-enoate

[Click to download full resolution via product page](#)Caption: Proposed workflow for the synthesis of **Ethyl 2-hydroxy-2-methylbut-3-enoate**.

Conclusion and Future Directions

Ethyl 2-hydroxy-2-methylbut-3-enoate is a molecule with potential applications in organic synthesis. However, a significant gap exists in the literature regarding its experimentally determined physical and chemical properties, as well as its reactivity and biological activity. The computational data presented in this guide provides a starting point for its investigation. Future research should focus on the experimental validation of these computed properties, the development and optimization of a reliable synthetic protocol, and the exploration of its chemical reactivity and potential applications in areas such as drug discovery and materials science. The characterization of this compound using modern analytical techniques (NMR, IR, MS) is a critical next step.

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References

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